

# Application Notes and Protocols for Xenograft Models Using BMS-986115

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986115 |           |
| Cat. No.:            | B606283    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the pan-Notch inhibitor, **BMS-986115** (also known as AL102), in preclinical xenograft models. The information is intended to guide the design and execution of in vivo studies to evaluate the anti-tumor efficacy of this compound.

### **Introduction to BMS-986115**

**BMS-986115** is an orally bioavailable, potent, and selective small molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway. By blocking γ-secretase, **BMS-986115** prevents the cleavage and activation of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4).[1][2] The aberrant activation of the Notch pathway is implicated in the proliferation and survival of various cancer types, making it a compelling target for therapeutic intervention. Preclinical studies have demonstrated the anti-tumor activity of **BMS-986115** in xenograft models of T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, non-small cell lung cancer (NSCLC), and pancreatic carcinoma.[1]

#### Mechanism of Action:

BMS-986115's primary mechanism of action is the inhibition of y-secretase-mediated intramembrane proteolysis of the Notch receptor. This inhibition prevents the release of the Notch intracellular domain (NICD), which would otherwise translocate to the nucleus and activate the transcription of downstream target genes, such as those in the HES and HEY



families. The resulting downregulation of Notch signaling can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

# **Signaling Pathway**

The diagram below illustrates the canonical Notch signaling pathway and the point of intervention for **BMS-986115**.





Click to download full resolution via product page

Caption: Inhibition of Notch signaling by BMS-986115.



## **Preclinical Xenograft Data**

While specific protocols from the initial preclinical studies with **BMS-986115** are not publicly detailed, the available information indicates efficacy across several cancer types.[1] The following table summarizes the types of xenograft models in which **BMS-986115** has shown anti-tumor activity.

| Cancer Type                                       | Xenograft Model<br>Type   | Reported Activity                    | Reference |
|---------------------------------------------------|---------------------------|--------------------------------------|-----------|
| T-cell Acute<br>Lymphoblastic<br>Leukemia (T-ALL) | Human T-ALL<br>xenografts | Effective as a single agent          | [1]       |
| Breast Cancer                                     | Solid tumor xenografts    | Demonstrated anti-<br>tumor activity | [1]       |
| Non-Small Cell Lung<br>Cancer (NSCLC)             | Solid tumor xenografts    | Demonstrated anti-<br>tumor activity | [1]       |
| Pancreatic Carcinoma                              | Solid tumor xenografts    | Demonstrated anti-<br>tumor activity | [1]       |

# **Experimental Protocols**

The following are generalized protocols for establishing and utilizing xenograft models to test the efficacy of **BMS-986115**. These protocols are based on standard practices and information available for similar gamma-secretase inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental goals.

## **General Xenograft Model Workflow**





General Xenograft Model Workflow for BMS-986115 Studies

Click to download full resolution via product page

Caption: Workflow for a typical xenograft study with **BMS-986115**.



# Protocol 1: Subcutaneous Xenograft Model for Solid Tumors (e.g., Breast, NSCLC, Pancreatic Cancer)

- 1. Cell Culture and Preparation:
- Culture selected human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for NSCLC, or PANC-1 for pancreatic cancer) in their recommended media and conditions.
- Harvest cells during the exponential growth phase.
- Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5-10 x 10<sup>6</sup> cells per 100 μL.
- 2. Animal Model:
- Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.
- Allow mice to acclimatize for at least one week before the start of the experiment.
- 3. Tumor Implantation:
- Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
- 4. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
- 5. Drug Formulation and Administration:
- Formulate BMS-986115 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).



- Based on clinical trial data which explored daily and twice-weekly dosing, a starting point for animal studies could be daily oral gavage.[1] The exact dose would need to be determined in preliminary dose-range-finding studies.
- Administer the vehicle to the control group.
- 6. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for Notch pathway markers, or gene expression analysis).
- 7. Data Analysis:
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
- Statistically analyze the differences in tumor volume and weight between the groups.

### **Protocol 2: Disseminated T-ALL Xenograft Model**

- 1. Cell Culture and Preparation:
- Culture a human T-ALL cell line (e.g., HPB-ALL or TALL-1) in appropriate media.
- Harvest and wash cells as described above, resuspending in sterile PBS at a concentration of 5-10 x 10^6 cells per 100  $\mu$ L.
- 2. Animal Model:
- Use highly immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to ensure robust engraftment of hematopoietic cells.
- 3. Tumor Cell Inoculation:



- Inject 100 μL of the cell suspension intravenously via the tail vein.
- 4. Monitoring of Disease Progression:
- Monitor mice for signs of leukemia, such as weight loss, hind-limb paralysis, and ruffled fur.
- Engraftment can be monitored by flow cytometry of peripheral blood for human CD45+ cells.
- 5. Treatment and Efficacy Evaluation:
- Once engraftment is confirmed, begin treatment with BMS-986115 as described in Protocol
   1.
- The primary endpoint is typically overall survival.
- At the time of euthanasia, collect tissues such as bone marrow, spleen, and liver to assess leukemic infiltration by flow cytometry or histology.

### **Data Presentation**

All quantitative data should be summarized in tables for clear comparison. Below are example templates for data presentation.

Table 1: Tumor Growth Inhibition in a Subcutaneous Xenograft Model



| Treatment<br>Group     | N  | Mean Tumor Volume at Start of Dosing (mm³) ± SEM | Mean Tumor Volume at End of Study (mm³) ± SEM | Mean<br>Tumor<br>Weight at<br>End of<br>Study (g) ±<br>SEM | Tumor<br>Growth<br>Inhibition<br>(%) |
|------------------------|----|--------------------------------------------------|-----------------------------------------------|------------------------------------------------------------|--------------------------------------|
| Vehicle<br>Control     | 10 | N/A                                              |                                               |                                                            |                                      |
| BMS-986115<br>(Dose 1) | 10 |                                                  | _                                             |                                                            |                                      |
| BMS-986115<br>(Dose 2) | 10 | -                                                |                                               |                                                            |                                      |

Table 2: Survival Analysis in a Disseminated T-ALL Model

| Treatment<br>Group     | N  | Median<br>Survival<br>(Days) | % Increase in<br>Lifespan | p-value vs.<br>Control |
|------------------------|----|------------------------------|---------------------------|------------------------|
| Vehicle Control        | 10 | N/A                          | N/A                       |                        |
| BMS-986115<br>(Dose 1) | 10 |                              |                           |                        |

## Conclusion

**BMS-986115** is a promising anti-cancer agent targeting the Notch signaling pathway. The protocols and guidelines provided here offer a framework for conducting preclinical xenograft studies to further elucidate its therapeutic potential. Careful optimization of these protocols for specific cancer models will be crucial for generating robust and reproducible data to support further drug development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Xenograft Models Using BMS-986115]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606283#xenograft-model-protocol-using-bms-986115]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





